molecular formula C21H35ClN2 B14703997 Piperazine, 1-(4-tert-butyl-1-phenylcyclohexyl)-4-methyl-, hydrochloride CAS No. 21602-31-3

Piperazine, 1-(4-tert-butyl-1-phenylcyclohexyl)-4-methyl-, hydrochloride

Cat. No.: B14703997
CAS No.: 21602-31-3
M. Wt: 351.0 g/mol
InChI Key: DEFJUELGTMCKTK-UHFFFAOYSA-N
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Description

Piperazine, 1-(4-tert-butyl-1-phenylcyclohexyl)-4-methyl-, hydrochloride is a chemical compound with the molecular formula C21H34ClN. This compound is known for its unique structure, which includes a piperazine ring substituted with a tert-butyl group, a phenyl group, and a methyl group. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(4-tert-butyl-1-phenylcyclohexyl)-4-methyl-, hydrochloride typically involves the reaction of 1-(4-tert-butyl-1-phenylcyclohexyl)piperazine with methyl chloride in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(4-tert-butyl-1-phenylcyclohexyl)-4-methyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methyl chloride in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an alcohol, while reduction may produce an amine or a hydrocarbon.

Scientific Research Applications

Piperazine, 1-(4-tert-butyl-1-phenylcyclohexyl)-4-methyl-, hydrochloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of biological pathways and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in treating certain medical conditions due to its unique pharmacological properties.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Piperazine, 1-(4-tert-butyl-1-phenylcyclohexyl)-4-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to affect various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-tert-butyl-1-phenylcyclohexyl)piperidine hydrochloride
  • tert-Butyl (4-hydroxy-1-phenylcyclohexyl)methylcarbamate
  • (4-tert-butyl-1-phenylcyclohexyl)(phenyl)methanone

Uniqueness

Piperazine, 1-(4-tert-butyl-1-phenylcyclohexyl)-4-methyl-, hydrochloride is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and pharmacological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

21602-31-3

Molecular Formula

C21H35ClN2

Molecular Weight

351.0 g/mol

IUPAC Name

1-(4-tert-butyl-1-phenylcyclohexyl)-4-methylpiperazine;hydrochloride

InChI

InChI=1S/C21H34N2.ClH/c1-20(2,3)18-10-12-21(13-11-18,19-8-6-5-7-9-19)23-16-14-22(4)15-17-23;/h5-9,18H,10-17H2,1-4H3;1H

InChI Key

DEFJUELGTMCKTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)(C2=CC=CC=C2)N3CCN(CC3)C.Cl

Origin of Product

United States

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